Cas no 91908-71-3 (Carbidopa Ethyl Ester)

Carbidopa Ethyl Ester structure
Carbidopa Ethyl Ester structure
Product name:Carbidopa Ethyl Ester
CAS No:91908-71-3
MF:C12H18N2O4
MW:254.28232
CID:1063020
PubChem ID:21964632

Carbidopa Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Carbidopa Ethyl Ester
    • Carbidopa Ethyl Ester (See also C176045, HCl Salt)
    • Carbidopa Ethyl Ester (See also C176045, HCl Salt)
    • ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
    • DTXSID90620938
    • DQF3KCB25Z
    • Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, ethyl ester
    • Benzenepropanoic acid, alpha-hydrazinyl-3,4-dihydroxy-alpha-methyl-, ethyl ester
    • SCHEMBL5835029
    • FT-0664251
    • 91908-71-3
    • IVYOMTNVXXPNCD-UHFFFAOYSA-N
    • (alphaS)-alpha-Hydrazinyl-3,4-dihydroxy-alpha-methylbenzenepropanoicAcidEthylEster
    • Carbidopa Ethyl Ester, (RS)-
    • Ethyl alpha-hydrazinyl-3,4-dihydroxy-alpha-methylbenzenepropanoate
    • alpha-Hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic Acid Ethyl Ester Hydrochloride
    • 96115-88-7
    • carbidopa ethyl ester, hydrochloride
    • alpha-Hydrazinyl-3,4-dihydroxy-alpha-methylbenzenepropanoic Acid Ethyl Ester Hydrochloride
    • Hydrocinnamic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, ethyl ester
    • Carbidopa Ethyl Ester Hydrochloride Salt
    • Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methyl-propionate
    • Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazineyl-2-methylpropanoate
    • Inchi: InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
    • InChI Key: IVYOMTNVXXPNCD-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN

Computed Properties

  • Exact Mass: 254.12665706g/mol
  • Monoisotopic Mass: 254.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 105Ų

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